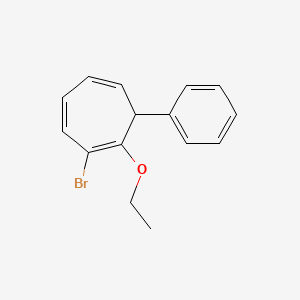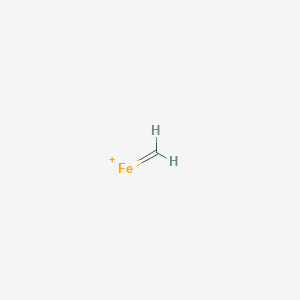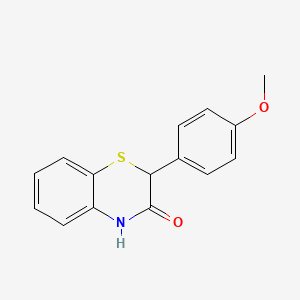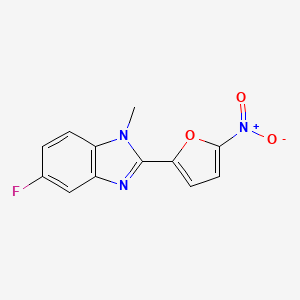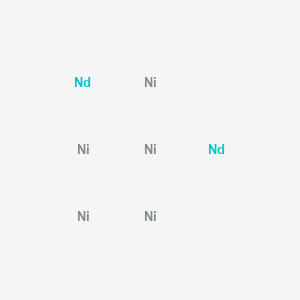
Neodymium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium nickelate is a compound formed by the combination of neodymium and nickel, with the chemical formula NdNiO₃. This compound is part of the rare-earth nickelates family and exhibits interesting properties such as metal-insulator transitions and magnetic phase transitions. Neodymium nickelate is known for its applications in various fields, including electronics, catalysis, and energy storage.
Métodos De Preparación
Neodymium nickelate can be synthesized through several methods:
Dissolution Method: Neodymium (III) oxide and nickel (II) oxide are dissolved in nitric acid, followed by heating the mixture in an oxygen atmosphere.
Pyrolysis Method: A mixture of nickel nitrate and neodymium nitrate is pyrolyzed.
Reduction Method: Neodymium nickelate can be reduced to the monovalent nickel compound NdNiO₂ by sodium hydride at 160°C.
Análisis De Reacciones Químicas
Neodymium nickelate undergoes various chemical reactions, including:
Oxidation: Neodymium nickelate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds, such as NdNiO₂.
Substitution: Neodymium nickelate can undergo substitution reactions with other metal ions or ligands.
Common reagents used in these reactions include nitric acid, sodium hydride, and various nitrates. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Neodymium nickelate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which neodymium nickelate exerts its effects involves its unique electronic and magnetic properties. The compound exhibits a metal-insulator transition (MIT) at low temperatures, transforming from an antiferromagnetic to a paramagnetic state . This transition is influenced by the distortion of the NiO₆ octahedra and the overstoichiometry of oxygen in the compound, which enhances its conductivity and catalytic activity .
Comparación Con Compuestos Similares
Neodymium nickelate can be compared with other similar compounds, such as:
Lanthanum nickelate (LaNiO₃): Lanthanum nickelate also exhibits metal-insulator transitions but at different temperatures compared to neodymium nickelate.
Praseodymium nickelate (PrNiO₃): Praseodymium nickelate has a lower metal-insulator transition temperature (130K) compared to neodymium nickelate (200K).
Samarium nickelate (SmNiO₃): Samarium nickelate has a higher metal-insulator transition temperature (400K) compared to neodymium nickelate.
Neodymium nickelate is unique due to its specific transition temperature and its ability to maintain the same transition temperature as its Néel temperature (T_N), which is not observed in other lanthanide nickelates .
Propiedades
Número CAS |
92230-98-3 |
|---|---|
Fórmula molecular |
Nd2Ni5 |
Peso molecular |
581.95 g/mol |
Nombre IUPAC |
neodymium;nickel |
InChI |
InChI=1S/2Nd.5Ni |
Clave InChI |
WAADIDAVDJLEJS-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


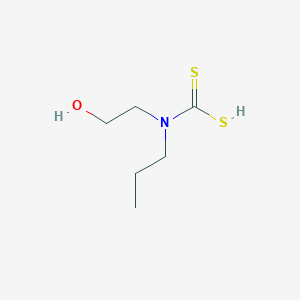

![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
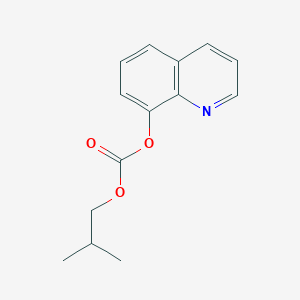
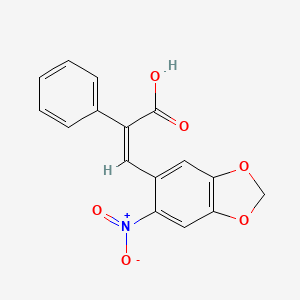

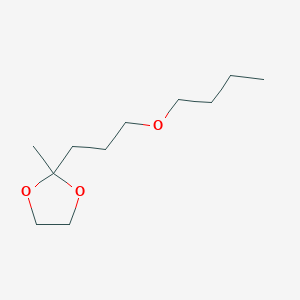
![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
